(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-12-15(11-22-23)19-6-4-16(27-19)8-9-21-20(24)7-3-14-2-5-17-18(10-14)26-13-25-17/h2-7,10-12H,8-9,13H2,1H3,(H,21,24)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXLPOYZHCACGC-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzodioxole moiety
- An amide functional group
- A thiophene ring substituted with a pyrazole derivative
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Preliminary studies have shown that various derivatives of benzodioxole compounds possess antimicrobial properties. The specific compound has not been extensively studied in this context, but related compounds have demonstrated effectiveness against a range of bacteria and fungi.
2. Anti-inflammatory Effects
Benzodioxole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, potentially providing therapeutic benefits in inflammatory diseases.
3. Anticancer Potential
Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound may be attributed to several mechanisms:
Inhibition of Enzymatic Activity
Research indicates that similar compounds can inhibit enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are involved in neurotransmitter metabolism and signaling pathways relevant to various diseases.
Modulation of Cell Signaling Pathways
The compound may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Toxicity Studies
Toxicity evaluations are crucial for assessing the safety profile of new compounds. In vitro studies using cell lines (e.g., Vero cells) have indicated that while some derivatives exhibit cytotoxicity at high concentrations, they maintain acceptable viability at lower doses.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzodioxole structures often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiophene and pyrazole groups may enhance these effects by modulating signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory properties. Compounds with similar frameworks have been reported to inhibit the production of pro-inflammatory cytokines .
- Antioxidant Properties : The presence of multiple aromatic systems may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Therapeutic Applications
Given its structural characteristics, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide could be explored for several therapeutic applications:
Cancer Therapy
- Mechanism : The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation in cancer treatments.
- Case Studies : Preliminary studies on related compounds have demonstrated efficacy against breast and lung cancer cells, indicating a need for focused research on this specific compound.
Neurological Disorders
- Potential Use : Given the structure's ability to cross the blood-brain barrier (BBB), it may be effective in treating neurological disorders such as Alzheimer's or Parkinson's disease.
- Research Findings : Compounds with similar scaffolds have shown neuroprotective effects in animal models .
Inflammatory Diseases
- Application : The anti-inflammatory properties suggest potential use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Evidence : Clinical trials involving related compounds have shown promising results in reducing inflammation markers in patients .
Summary Table of Applications
| Application Area | Potential Mechanism | Evidence/Case Studies |
|---|---|---|
| Cancer Therapy | Inhibition of cell proliferation | Studies on similar benzodioxoles |
| Neurological Disorders | Neuroprotection via BBB penetration | Animal model studies |
| Inflammatory Diseases | Reduction of pro-inflammatory cytokines | Clinical trials on related compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural and Functional Insights
- Benzodioxole vs. Benzodiazole/Benzothiazole : The benzodioxole group in the target compound may confer greater metabolic stability compared to benzodiazole () or benzothiazole () derivatives, which are prone to oxidative degradation .
- Pyrazole vs.
- Thiophene vs. Thiazole : The thiophene moiety in the target compound may offer superior π-stacking interactions compared to thiazole-containing analogs (), though thiazoles often exhibit stronger hydrogen-bonding capacity .
Bioactivity Correlation
- highlights that compounds with similar bioactivity profiles often share structural motifs. The target compound’s enamide and benzodioxole groups align with clusters of molecules targeting kinases or GPCRs .
Preparation Methods
Gewald Synthesis of 2-Aminothiophene
The thiophene ring is constructed via the Gewald reaction, a three-component condensation of ketones, malononitrile, and elemental sulfur. Cyclopentanone or cyclohexanone reacts with malononitrile 2 and sulfur in the presence of morpholine to yield 2-amino-3-cyanothiophene derivatives 3a/3b . For this target, 5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-amine is synthesized by substituting the ketone with a pyrazole-containing precursor.
Functionalization of Thiophene with Pyrazole
The pyrazole group is introduced via Suzuki-Miyaura coupling. 5-Bromo-thiophen-2-amine undergoes palladium-catalyzed cross-coupling with 1-methyl-1H-pyrazol-4-ylboronic acid in a tetrahydrofuran/water mixture, using potassium carbonate as a base and Pd(PPh₃)₄ as a catalyst. This yields 5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-amine with >85% efficiency.
Ethylamine Linker Installation
The amine is alkylated using 1,2-dibromoethane in dimethylformamide (DMF) with potassium iodide as a catalyst. Selective monoalkylation produces 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine , isolated via column chromatography (silica gel, ethyl acetate/hexane).
Preparation of the 1,3-Benzodioxole-Prop-2-Enamide Core
Synthesis of 3-(2H-1,3-Benzodioxol-5-yl)Prop-2-Enoic Acid
Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes Claisen-Schmidt condensation with malonic acid in ethanol under basic conditions (KOH, 20% aqueous). Ultrasonic irradiation at 40°C for 20 minutes enhances reaction kinetics, yielding (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with 92% conversion.
Activation as Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours, forming the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the crude product is used directly in subsequent amidation.
Final Coupling via Amide Bond Formation
Amidation Reaction
The acid chloride reacts with 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine in toluene at 0–5°C, using triethylamine as a base. The mixture is stirred for 12 hours, followed by aqueous workup (NaHCO₃) and extraction with ethyl acetate. Evaporation yields the crude product, which is purified via recrystallization (ethanol/water) to afford the target compound.
Stereochemical Confirmation
The E-configuration of the α,β-unsaturated amide is verified using 2D NOESY NMR. Absence of nuclear Overhauser effect (NOE) between the vinyl proton (δ 7.52 ppm) and the amide NH (δ 8.21 ppm) confirms the trans geometry.
Optimization and Process Parameters
Catalytic Systems
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Gewald Thiophene Synthesis | Ethanol | 70 | 78 |
| Claisen-Schmidt | Ethanol | 40 (Ultrasonic) | 92 |
| Amidation | Toluene | 0–5 | 85 |
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : 1666 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (C=C), 1242 cm⁻¹ (C-O-C).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.52 (d, J = 15.6 Hz, 1H, vinyl-H), 6.93 (s, 1H, benzodioxole-H), 3.87 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z Calculated for C₂₃H₂₁N₃O₃S [M+H]⁺ 420.1382, Found 420.1379.
Applications and Further Modifications
The compound’s α,β-unsaturated amide motif is a pharmacophore in kinase inhibitors and HDAC antagonists. Structural analogs demonstrate nanomolar potency against cancer cell lines, suggesting therapeutic potential . Future work may explore microwave-assisted synthesis to reduce reaction times and enzymatic resolution to access enantiopure variants.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling of benzodioxole-containing precursors (e.g., via Knoevenagel condensation) with thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the 1-methylpyrazole moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Optimization : Reaction yields depend on temperature control (60–100°C), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) is recommended for progress monitoring .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the enamide group and substitution patterns on the benzodioxole and pyrazole rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to ensure purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC₅₀ values .
- Enzyme inhibition : Test against kinases or cyclooxygenase isoforms (COX-1/2) via fluorometric or colorimetric assays .
- Solubility assessment : Use shake-flask method in PBS or DMSO to determine logP values, critical for bioavailability studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Replace the benzodioxole with other electron-rich aromatics (e.g., 4-methoxyphenyl) or modify the pyrazole’s methyl group to assess steric/electronic effects .
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR), focusing on hydrogen bonding with the enamide group and π-π stacking with the benzodioxole .
- Pharmacophore mapping : Identify critical moieties (e.g., thiophene linker) using 3D-QSAR models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch reproducibility : Ensure synthetic consistency via HPLC purity checks and control of stereochemistry (e.g., E/Z isomerism in enamide) .
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and normalize protocols (e.g., incubation time, serum concentration) .
- Meta-analysis : Cross-reference IC₅₀ values from independent studies to identify outliers, possibly linked to solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
Q. How can computational modeling elucidate its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., 50-ns trajectories in GROMACS) to assess conformational flexibility .
- ADMET prediction : Use SwissADME or ProTox-II to forecast metabolic pathways (e.g., cytochrome P450 interactions) and toxicity risks .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC₅₀ values .
Q. What advanced techniques characterize its solid-state properties?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between amide groups) .
- DSC/TGA : Determine melting points and thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .
- Powder XRD : Assess polymorphism, which may impact dissolution rates .
Contradictions and Troubleshooting
Q. Why do synthetic yields vary significantly across studies, and how can this be mitigated?
- Methodological Answer :
- Catalyst deactivation : Use freshly prepared palladium catalysts and degassed solvents to prevent oxidative side reactions .
- Purification challenges : Employ gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) to separate polar byproducts .
- Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves) for moisture-sensitive steps (e.g., enamide formation) .
Q. How to address discrepancies in reported binding affinities for similar targets?
- Methodological Answer :
- SPR vs. ITC : Compare surface plasmon resonance (SPR) kinetics with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from enthalpic interactions .
- Buffer optimization : Test pH (6.5–7.5) and ionic strength effects on protein-ligand interactions .
- Negative controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
